molecular formula C20H20N2O3 B2651496 4-oxo-N-phenylspiro[chroman-2,4'-piperidine]-1'-carboxamide CAS No. 251088-09-2

4-oxo-N-phenylspiro[chroman-2,4'-piperidine]-1'-carboxamide

Cat. No.: B2651496
CAS No.: 251088-09-2
M. Wt: 336.391
InChI Key: MNEBYDDTVLWRGP-UHFFFAOYSA-N
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Description

4-oxo-N-phenylspiro[chroman-2,4’-piperidine]-1’-carboxamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a chroman ring fused with a piperidine ring, with a phenyl group and a carboxamide group attached. The presence of oxygen and nitrogen atoms in the structure contributes to its diverse chemical reactivity and potential biological activity.

Scientific Research Applications

4-oxo-N-phenylspiro[chroman-2,4’-piperidine]-1’-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-phenylspiro[chroman-2,4’-piperidine]-1’-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of a suitable phenol derivative with an aldehyde under acidic conditions.

    Spirocyclization: The chroman derivative is then subjected to a spirocyclization reaction with a piperidine derivative. This step often requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the spiro linkage.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable phenyl halide reacts with the spiro intermediate.

    Carboxamide Formation: Finally, the carboxamide group is introduced through an amidation reaction, typically using a carboxylic acid derivative and an amine under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the synthesis of 4-oxo-N-phenylspiro[chroman-2,4’-piperidine]-1’-carboxamide may involve optimized reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-phenylspiro[chroman-2,4’-piperidine]-1’-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Mechanism of Action

The mechanism of action of 4-oxo-N-phenylspiro[chroman-2,4’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, resulting in its observed biological effects.

Comparison with Similar Compounds

4-oxo-N-phenylspiro[chroman-2,4’-piperidine]-1’-carboxamide can be compared with other spiro compounds, such as:

    Spiro[chromane-2,4’-piperidine]-4(3H)-one: Similar structure but lacks the phenyl and carboxamide groups, leading to different reactivity and biological activity.

    Spiro[indoline-3,4’-piperidine]-2-one: Contains an indoline ring instead of a chroman ring, resulting in distinct chemical properties and applications.

The uniqueness of 4-oxo-N-phenylspiro[chroman-2,4’-piperidine]-1’-carboxamide lies in its specific combination of functional groups and spiro linkage, which imparts unique reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

4-oxo-N-phenylspiro[3H-chromene-2,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c23-17-14-20(25-18-9-5-4-8-16(17)18)10-12-22(13-11-20)19(24)21-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEBYDDTVLWRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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